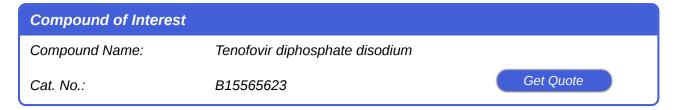


Tenofovir Diphosphate: A Comparative Analysis of Inhibitory Potency Against Diverse HIV Strains

Author: BenchChem Technical Support Team. Date: December 2025



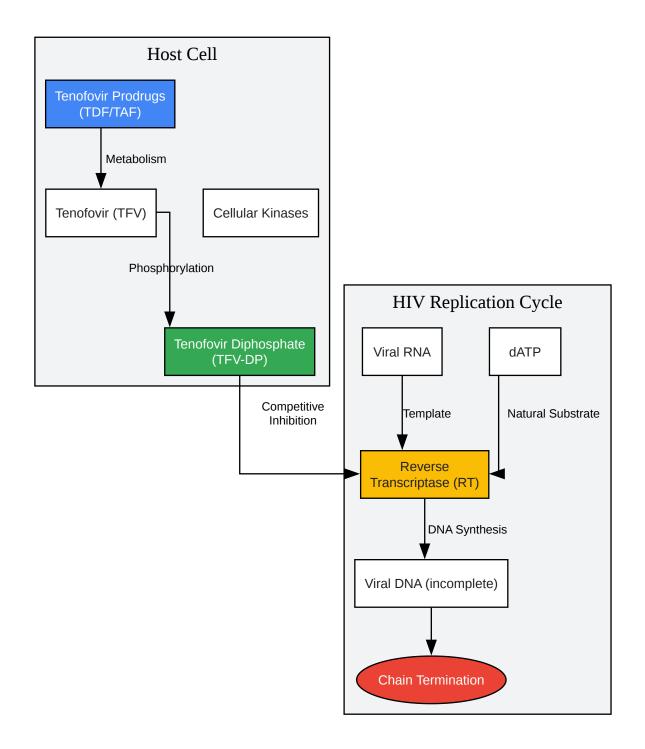
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory potency of tenofovir diphosphate (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, against various strains of the Human Immunodeficiency Virus (HIV). Tenofovir, administered as the prodrugs tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), is a cornerstone of highly active antiretroviral therapy (HAART).[1][2] Understanding the inhibitory profile of its active form, TFV-DP, against wild-type and mutant HIV strains is crucial for optimizing treatment strategies and developing next-generation antiretrovirals.

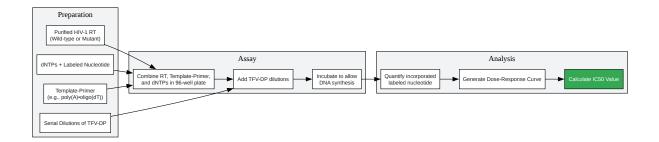
Mechanism of Action

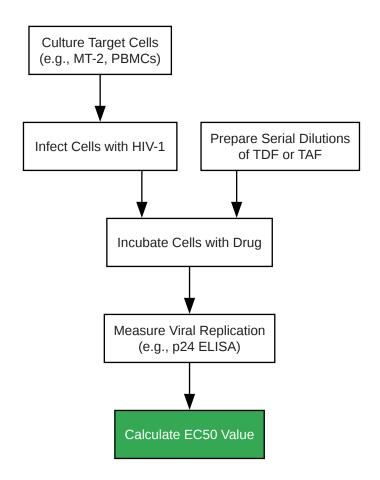
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI).[3] After administration, prodrugs like TDF and TAF are metabolized to tenofovir, which is then phosphorylated by cellular kinases to its active form, tenofovir diphosphate (TFV-DP).[2][4] TFV-DP acts as a competitive inhibitor of the viral enzyme reverse transcriptase (RT), which is essential for converting the viral RNA genome into DNA.[3][4] By mimicking the natural substrate, deoxyadenosine 5'-triphosphate (dATP), TFV-DP gets incorporated into the growing viral DNA chain.[5] However, because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, it causes chain termination, effectively halting viral replication.[3][6]



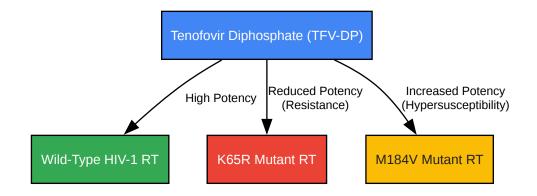












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